molecular formula C15H12O2 B8676988 Stilbene-2-carboxylic

Stilbene-2-carboxylic

Cat. No. B8676988
M. Wt: 224.25 g/mol
InChI Key: MGJDPQKVELOHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231223

Procedure details

20.7 g of sodium nitrite in 50 ml of water are added dropwise at 0°-5° C. to 41.1 g of anthranilic acid and 24 ml of conc. H2SO4 in 300 ml of water and the mixture is stirred at this temperature for 20 minutes. An excess of nitrite which may be present is destroyed by addition of sulphamic acid. The solution of the diazonium salt prepared in this way is added dropwise at about 60° C. to a rapidly stirred mixture of 62.4 g of styrene and 20 ml of water, and immediately after the start of addition the mixture is treated with 68 mg of Pd(OAc)2. After addition and evolution of gas are complete, the mixture is allowed to cool and the solid is filtered off with suction, washed with warm water and dried at 60° C. 62.5 g (93%) of stilbene-2-carboxylic acid of m.p. 158°-159° C. are obtained, Lit 158 -160° C., Chem. Ber. 27, 2506 (1894).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
68 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)N.OS(O)(=O)=O.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:7]1([CH:20]=[CH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:6]([C:5]([OH:14])=[O:13])=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
41.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
24 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
68 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at this temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excess of nitrite which may be present is destroyed by addition of sulphamic acid
CUSTOM
Type
CUSTOM
Details
The solution of the diazonium salt prepared in this way
ADDITION
Type
ADDITION
Details
immediately after the start of addition the mixture
ADDITION
Type
ADDITION
Details
After addition and evolution of gas
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed with warm water
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.